methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a secondary metabolite found in certain marine sponges, particularly those in the family Darwinellidae . This compound is part of a larger group of diterpenes that are known for their diverse biological activities and complex chemical structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dendrillol 3 involves several steps, starting from chiral (+)-podocarp-8(14)-en-13-one. The enantioselective synthesis of this compound has been described, highlighting the importance of chiral intermediates and specific reaction conditions to achieve the desired stereochemistry . The key steps include the formation of the spongian diterpene skeleton and subsequent functionalization to introduce the methanoxymethano and carboxylic acid methyl ester groups.
Industrial Production Methods
While specific industrial production methods for Dendrillol 3 are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Dendrillol 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Dendrillol 3 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of spongian diterpenes.
Biology: The compound’s biological activity makes it a subject of interest in studies on marine natural products and their ecological roles.
Industry: The compound’s unique structure and properties make it a candidate for developing new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Dendrillol 3 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes or receptors. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dendrillol 3 is part of a group of spongian diterpenes, which include compounds like dendrillol-1, dendrillol-2, and dendrillol-4 Compared to these similar compounds, Dendrillol 3 has unique structural features, such as the methanoxymethano group and the specific configuration of its carboxylic acid methyl ester
Conclusion
Dendrillol 3 is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in various scientific fields. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and unique properties.
Eigenschaften
CAS-Nummer |
106019-61-8 |
---|---|
Molekularformel |
C21H32O4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-19(2)9-5-10-20(3)14(19)8-11-21-12-25-18(23)16(21)13(17(22)24-4)6-7-15(20)21/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16+,20+,21+/m1/s1 |
InChI-Schlüssel |
NDSKJQVANFOGQV-QYIRSJDHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.